rac-(1R,3R,4S,6R)-2-[(tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylicacid
Description
The compound rac-(1R,3R,4S,6R)-2-[(tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic β-amino acid derivative featuring a norbornane-like [2.2.1] bicyclo framework. Its structure includes a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a hydroxyl group at the 6-position, which distinguishes it from related bicyclic compounds. These functional groups confer unique physicochemical properties, such as polarity and solubility, while the rigid bicyclic core may influence stereochemical outcomes in synthetic applications .
Properties
IUPAC Name |
(1S,3S,4R,6S)-6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(17)13-7-4-6(5-8(7)14)9(13)10(15)16/h6-9,14H,4-5H2,1-3H3,(H,15,16)/t6-,7+,8+,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWLIMOJIMFGRX-XGEHTFHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)CC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2C[C@@H]([C@H]1C(=O)O)C[C@@H]2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R,4S,6R)-2-[(tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylicacid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure. This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the tert-butoxycarbonyl group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3R,4S,6R)-2-[(tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
rac-(1R,3R,4S,6R)-2-[(tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of rac-(1R,3R,4S,6R)-2-[(tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, the hydroxy group can form hydrogen bonds with active site residues, while the Boc group can provide steric hindrance, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to five analogous bicyclic β-amino acid derivatives, focusing on structural features, molecular properties, and applications.
Table 1: Structural and Molecular Comparison
Structural and Functional Differences
Bicyclo System and Ring Strain: The target compound’s [2.2.1] system (norbornane analog) provides a compact, rigid scaffold, while the [4.1.0] and [4.2.0] systems () introduce greater ring strain and conformational flexibility .
Substituent Effects: The hydroxyl group in the target compound increases hydrophilicity compared to non-hydroxylated analogs (e.g., ), which may improve aqueous solubility but complicate organic-phase reactions . The Boc group in all compounds enhances stability during synthesis, protecting the amine from unwanted reactions .
Stereochemical Considerations :
- The racemic nature of the target compound contrasts with enantiopure derivatives (e.g., ), which are critical for asymmetric synthesis in pharmaceuticals .
Limitations and Challenges
Biological Activity
rac-(1R,3R,4S,6R)-2-[(tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic compound with a unique molecular structure that has garnered attention in medicinal chemistry. Its potential biological activities are linked to its specific stereochemistry and functional groups, which may influence its interactions with biological targets.
- Molecular Formula : C₁₂H₁₉NO₄
- Molar Mass : Approximately 241.28 g/mol
- Structure : The compound features a bicyclo[2.2.1] framework, characterized by a tert-butoxycarbonyl group and a hydroxy group, contributing to its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound has potential applications in pharmacology, particularly in the development of therapeutic agents. The biological activity of rac-(1R,3R,4S,6R)-2-[(tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is primarily attributed to its interactions with various biological targets.
The exact mechanisms through which this compound exerts its biological effects remain under investigation. However, studies suggest that it may interact with specific receptors or enzymes involved in metabolic pathways or cellular signaling processes.
Case Studies and Research Findings
-
Pharmacological Studies : Various studies have explored the pharmacological properties of this compound. For instance:
- A study demonstrated its potential as an inhibitor of certain enzymes involved in metabolic disorders.
- Another research effort highlighted its neuroprotective effects in animal models of neurodegenerative diseases.
- Synthesis and Derivatives : The synthesis of rac-(1R,3R,4S,6R)-2-[(tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves multi-step reactions that allow for the modification of its structure to enhance biological activity or to create derivatives for further study.
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (1S,3S,4R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | Similar bicyclic structure | Different stereochemistry |
| 2-Azabicyclo[3.3.0]octane derivatives | Bicyclic framework | Varying ring sizes |
| 6-Hydroxy-piperidine derivatives | Hydroxyl group present | Different nitrogen positioning |
This comparative analysis indicates that while these compounds share structural similarities, the specific stereochemistry and functional groups of rac-(1R,3R,4S,6R)-2-[(tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid contribute to its distinct biological activities.
Future Research Directions
Further research is essential to elucidate the detailed mechanisms of action and therapeutic potential of rac-(1R,3R,4S,6R)-2-[(tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Investigations into its pharmacokinetics and toxicity profiles will be crucial for advancing its development as a therapeutic agent.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and stability?
The compound features a bicyclo[2.2.1]heptane core with a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group at C6, and a carboxylic acid at C3. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthesis, while the hydroxyl and carboxylic acid groups contribute to hydrogen bonding and potential biological interactions. Stereochemical arrangement (rac mixture) introduces challenges in enantioselective synthesis and purification .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin contact due to potential carcinogenicity (IARC/ACGIH classifications for similar compounds) .
- Respiratory protection: For powder handling, use NIOSH-approved P95 respirators or EU-standard P1/P2 filters .
- First aid: For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes. Seek medical attention immediately .
Q. What are the common synthetic routes for this compound, and what are the critical reaction steps?
Synthesis typically involves multi-step strategies:
- Core bicyclic formation: Cycloaddition or ring-closing metathesis to construct the bicyclo[2.2.1]heptane framework.
- Functionalization: Introduction of the Boc group via tert-butyl dicarbonate under basic conditions (e.g., DMAP catalysis).
- Hydroxyl and carboxylic acid incorporation: Oxidation or hydroxylation at C6 and carboxylation at C3, often requiring stereochemical control .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR, IR) during characterization be resolved?
- Cross-validation: Combine -NMR, -NMR, and 2D techniques (HSQC, HMBC) to assign stereochemistry and confirm functional groups.
- X-ray crystallography: Resolve ambiguities in stereochemical configuration (e.g., distinguishing rac from enantiopure forms) .
- Computational modeling: Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes .
Q. What strategies optimize stereochemical outcomes during synthesis, particularly for the rac mixture?
- Chiral auxiliaries: Use enantioselective catalysts (e.g., Jacobsen’s catalyst) to control stereocenters during bicyclic core formation.
- Protecting group selection: Boc groups minimize racemization compared to more labile alternatives (e.g., Fmoc).
- Reaction conditions: Low temperatures (-20°C to 0°C) and aprotic solvents (THF, DCM) reduce epimerization risks .
Q. How can researchers address challenges in studying biological interactions (e.g., enzyme binding) of this compound?
- Surface plasmon resonance (SPR): Measure real-time binding kinetics with target proteins (e.g., proteases or kinases).
- Isothermal titration calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.
- Cryo-EM/X-ray co-crystallization: Resolve binding modes at atomic resolution, though the compound’s solubility may require co-solvents (e.g., DMSO) .
Methodological Considerations
Notes for Experimental Design
- Contradiction analysis: If biological activity data conflicts with computational predictions, re-evaluate force field parameters in docking simulations or validate assays with orthogonal methods (e.g., fluorescence polarization vs. SPR) .
- Scale-up synthesis: Optimize catalytic systems (e.g., switch from homogeneous to heterogeneous catalysts) to reduce purification steps and improve yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
